(2R)-2-amino-3-phenylpropanehydrazide
Description
(2R)-2-Amino-3-phenylpropanehydrazide is a chiral hydrazide derivative with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.2 g/mol . Its structure features a phenyl group attached to a propane backbone, an amino group at the (2R) position, and a hydrazide (-CONHNH₂) functional group. The canonical SMILES notation is C1=CC=C(C=C1)CC(C(=O)NN)N, and its InChIKey is UHYBQLHLHAROJR-UHFFFAOYSA-N .
This compound is primarily used in research settings as a building block for peptide synthesis and chemical biology applications. Its hydrazide group enables participation in reactions such as hydrazone formation, making it valuable for bioconjugation and drug design .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-phenylpropanehydrazide |
InChI |
InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
UHYBQLHLHAROJR-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NN)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-phenylpropanehydrazide typically involves the reaction of (2R)-2-amino-3-phenylpropanoic acid with hydrazine. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The reaction can be represented as follows:
(2R)-2-amino-3-phenylpropanoic acid+hydrazine→(2R)-2-amino-3-phenylpropanehydrazide+water
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-3-phenylpropanehydrazide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-phenylpropanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
(2R)-2-amino-3-phenylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (2R)-2-amino-3-phenylpropanehydrazide with analogs in terms of molecular features and applications:
Key Observations:
- Biological Activity : The thiazole-containing analog may exhibit enhanced antimicrobial properties due to the electron-deficient thiazole ring, which is absent in the target hydrazide.
- Amino Acid Analogs: (2R)-2-Amino-3-phenylpropanoic acid lacks the hydrazide group but shares the chiral amino acid backbone, making it more relevant in metabolic pathways.
Discrepancies in Literature Data
A notable contradiction arises in , which lists the molecular formula as C₁₆H₁₈N₂O₂ with a molecular weight of 125.15 g/mol. This conflicts with consistent data from and (C₉H₁₃N₃O, 179.2 g/mol). The discrepancy likely stems from misalignment in tabular formatting in , emphasizing the need to prioritize peer-reviewed sources .
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